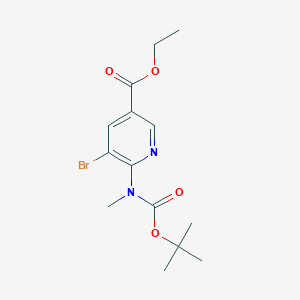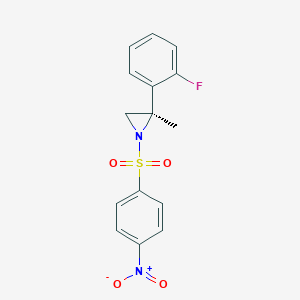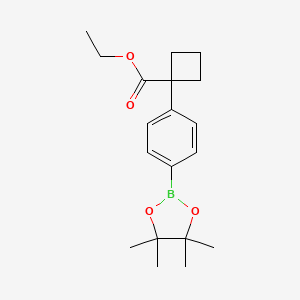
Gallium (III) nitrate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium (III) nitrate trihydrate is a chemical compound with the formula Ga(NO3)3·3H2O. It is composed of gallium cations (Ga^3+) and nitrate anions (NO3^-) along with three water molecules of hydration. This compound is known for its use in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by dissolving gallium metal in nitric acid (HNO3). The reaction proceeds as follows: \[ \text{2 Ga} + \text{6 HNO}_3 \rightarrow \text{2 Ga(NO}_3\text{)}_3 + \text{3 H}_2\text{O} \]
Hydration: The anhydrous form of gallium (III) nitrate can be hydrated by adding water to form the trihydrate.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, this compound is produced by reacting gallium metal with nitric acid in controlled conditions to ensure purity and yield. The process involves continuous monitoring and adjustment of reaction parameters to optimize production.
Types of Reactions:
Oxidation: Gallium (III) nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also participate in reduction reactions, often involving the reduction of nitrate to nitrogenous compounds.
Substitution: Substitution reactions can occur, where gallium (III) nitrate can replace other metal ions in various compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) are employed.
Substitution: Various metal salts and ligands can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitrogen dioxide (NO2), nitric oxide (NO), and other nitrogen oxides.
Reduction: Ammonium nitrate (NH4NO3) and other nitrogenous compounds.
Substitution: Complex metal nitrate compounds.
Applications De Recherche Scientifique
Gallium (III) nitrate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and materials.
Biology: Gallium (III) nitrate is employed in biological studies to investigate its effects on cellular processes and microbial growth.
Medicine: It has potential therapeutic applications, including its use in cancer treatment and as an antimicrobial agent.
Industry: The compound is utilized in the production of semiconductors, optoelectronic devices, and other advanced materials.
Mécanisme D'action
The mechanism by which gallium (III) nitrate trihydrate exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: Gallium ions can bind to proteins and enzymes, disrupting their function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Gallium (III) nitrate trihydrate is compared with other similar compounds to highlight its uniqueness:
Gallium (III) Oxide (Ga2O3): While both compounds contain gallium, gallium (III) oxide is an oxide rather than a nitrate and has different chemical and physical properties.
Gallium (III) Chloride (GaCl3): This compound is a chloride rather than a nitrate and is used in different applications.
Gallium (III) Hydroxide (Ga(OH)3): This hydroxide form has distinct properties and uses compared to the nitrate trihydrate.
Propriétés
IUPAC Name |
gallium;trinitrate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZZLFFCJGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH6N3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)

